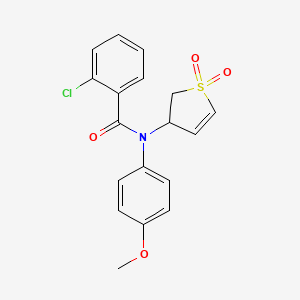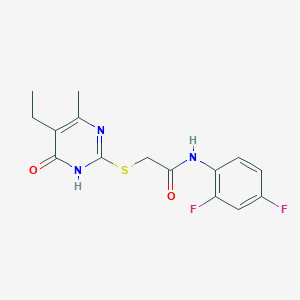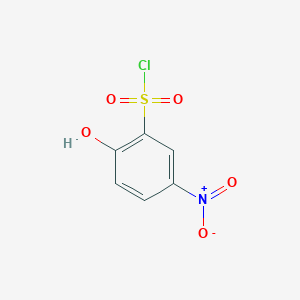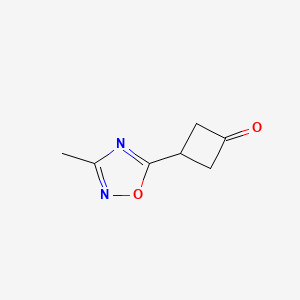
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide, also known as DMOTB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMOTB is a small molecule that has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, studies have shown that 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide inhibits the activity of various enzymes and proteins that are involved in cancer cell proliferation, inflammation, and microbial growth. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of inflammatory mediators. Additionally, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of the bacterial enzyme DNA gyrase, which is involved in DNA replication.
Biochemical and Physiological Effects:
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has been shown to inhibit microbial growth by inhibiting the activity of bacterial enzymes.
Advantages and Limitations for Lab Experiments
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide is a small molecule that can be easily synthesized and purified. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has also shown to have high potency and specificity towards its target enzymes and proteins. However, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has some limitations for lab experiments. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has poor solubility in water, which can limit its bioavailability in vivo. Additionally, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has not been extensively studied in animal models, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide in animal models. This can provide valuable information on the bioavailability and toxicity of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide in vivo. Another potential direction is to study the synergistic effects of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide with other anticancer, anti-inflammatory, and antimicrobial agents. This can provide valuable information on the potential use of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide in combination therapy. Additionally, further studies are needed to understand the mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide and its potential therapeutic applications.
Synthesis Methods
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide can be synthesized using a multistep process starting from readily available starting materials. The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aniline in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction to form 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide. The purity and yield of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide can be improved by using column chromatography and recrystallization techniques.
Scientific Research Applications
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has shown promising results in various preclinical studies as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has also been studied for its potential use as an antiviral agent against HIV-1 and HCV. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has shown to inhibit the replication of these viruses in vitro. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide has also been studied for its potential use as an antifungal agent against Candida albicans.
properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-15-8-6-13(7-9-15)20(14-10-11-25(22,23)12-14)18(21)16-4-2-3-5-17(16)19/h2-11,14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYULADHOXQSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(methylsulfanyl)phenyl]urea](/img/structure/B2611992.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide](/img/structure/B2611996.png)
![3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B2611997.png)
![8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2611999.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2612000.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one](/img/structure/B2612001.png)
![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2612003.png)

![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2612005.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2612012.png)